N-(3,5-dimethoxybenzyl)pentan-3-amine
Description
N-(3,5-dimethoxybenzyl)pentan-3-amine is a secondary amine featuring a pentan-3-amine backbone substituted with a 3,5-dimethoxybenzyl group. The compound’s structure comprises a symmetrical aromatic ring with methoxy groups at the 3 and 5 positions, linked via a methylene group to a branched aliphatic amine (Figure 1). For example, 3,5-dimethoxybenzyl bromide () may undergo nucleophilic substitution with pentan-3-amine to yield the target compound .
Properties
Molecular Formula |
C14H23NO2 |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-7-13(16-3)9-14(8-11)17-4/h7-9,12,15H,5-6,10H2,1-4H3 |
InChI Key |
GKWRNTNDLIOYEQ-UHFFFAOYSA-N |
SMILES |
CCC(CC)NCC1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CCC(CC)NCC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Molecular Formula: Hypothesized as C₁₄H₂₁NO₂.
- Molecular Weight : ~235.32 g/mol (calculated).
- Functional Groups : Methoxy (-OCH₃), secondary amine (-NH-).
- Potential Applications: Likely serves as a precursor in organic synthesis, particularly for dendritic or polymeric materials, given the utility of methoxybenzyl derivatives in such applications .
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following table summarizes key differences between N-(3,5-dimethoxybenzyl)pentan-3-amine and related compounds:
*DMB = dimethoxybenzyl; Bz = benzamide
Key Observations :
In contrast, 2,4-dimethoxybenzyl groups in platinum/palladium complexes () exhibit distinct electronic environments, influencing metal coordination and bioactivity .
Functional Group Reactivity :
Physicochemical and Application-Based Differences
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